molecular formula C11H12ClNO2 B13516341 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid

Katalognummer: B13516341
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: FBLAIWOPCYQYCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H12ClNO2 This compound is characterized by the presence of a chloropyridine group attached to a cyclopentanecarboxylic acid moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclopentanecarboxylic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination, cyclization, and carboxylation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen or metal hydrides.

    Substitution: The chloropyridine group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyridine group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H12ClNO2

Molekulargewicht

225.67 g/mol

IUPAC-Name

1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-9-7-8(3-6-13-9)11(10(14)15)4-1-2-5-11/h3,6-7H,1-2,4-5H2,(H,14,15)

InChI-Schlüssel

FBLAIWOPCYQYCV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC(=NC=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.